(Butylazanediyl)dimethanol

Description

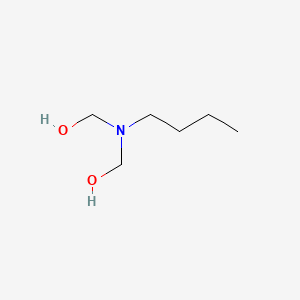

Structure

3D Structure

Properties

IUPAC Name |

[butyl(hydroxymethyl)amino]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-2-3-4-7(5-8)6-9/h8-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBDVSDHGPWRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623355 | |

| Record name | (Butylazanediyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18936-93-1 | |

| Record name | (Butylazanediyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Butylazanediyl Dimethanol

Established Reaction Pathways for N,N-Bis(hydroxymethyl) Amine Synthesis

The synthesis of N,N-bis(hydroxymethyl) amines, including (Butylazanediyl)dimethanol, primarily relies on well-established condensation reactions. These methods involve the reaction of primary amines with formaldehyde (B43269), leading to the formation of the desired aminodimethanol structure.

Formaldehyde Condensation with Tertiary Amine Precursors

The most prominent and widely utilized method for the synthesis of this compound is the condensation reaction between a primary amine, specifically n-butylamine, and formaldehyde. nih.gov This reaction is a classic example of N-methylation, where formaldehyde serves as the methylenating agent. The reaction typically proceeds by the nucleophilic addition of the primary amine to the carbonyl carbon of formaldehyde, followed by the addition of a second formaldehyde molecule to the resulting intermediate.

CH₃(CH₂)₃NH₂ + 2CH₂O → CH₃(CH₂)₃N(CH₂OH)₂

This process is often carried out in an aqueous medium. nih.gov The reaction is generally exothermic and requires careful control of the reaction conditions to ensure high yields and minimize the formation of by-products.

Exploratory Routes to Diversified Aminodimethanol Structures

While the direct condensation of primary amines with formaldehyde is the standard, researchers have explored alternative pathways to create a variety of aminodimethanol structures. These exploratory routes often focus on modifying the starting materials or employing different reaction strategies to introduce functional diversity. For instance, the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound, represents a broader class of reactions that can lead to substituted aminomethyl derivatives. Although not a direct route to this compound itself, the principles of the Mannich reaction contribute to the understanding of C-N bond formation in these systems.

Methodological Advancements in Targeted Synthesis

Continuous efforts in chemical synthesis are aimed at improving the efficiency, selectivity, and environmental footprint of producing this compound. These advancements focus on catalytic strategies and the fine-tuning of reaction parameters.

Catalytic Strategies for Efficient Product Formation

The use of catalysts can significantly enhance the rate and selectivity of the formation of N,N-bis(hydroxymethyl) amines. While the condensation can proceed without a catalyst, various catalysts have been investigated to improve the reaction's efficiency. Both acidic and basic catalysts can be employed to facilitate the reaction. For instance, base catalysts such as sodium hydroxide (B78521) or tertiary amines can deprotonate the amine, increasing its nucleophilicity. tsu.ru

Recent research has also explored the use of heterogeneous catalysts, which offer advantages in terms of separation and reusability. For example, metal-based catalysts have been shown to be effective in the amination of alcohols, a related transformation. eurekalert.org The development of efficient catalytic systems is a key area of research for making the synthesis of this compound more sustainable and economically viable.

Optimization of Reaction Conditions and Reagent Stoichiometry

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, solvent, and the stoichiometry of the reactants.

The molar ratio of n-butylamine to formaldehyde is a critical factor. An excess of formaldehyde is typically used to drive the reaction towards the formation of the di-substituted product. However, an excessive amount can lead to the formation of polymeric by-products.

The reaction temperature is another important variable. The condensation is often carried out at moderate temperatures to control the exothermic nature of the reaction and prevent side reactions. The choice of solvent can also influence the reaction outcome. While aqueous media are common, the use of other solvents may be explored to improve solubility or facilitate product isolation. nih.gov

Table 1: Illustrative Reaction Parameters for N,N-Bis(hydroxymethyl)amine Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Room Temperature to 60°C | To control the exothermic reaction and minimize by-products. |

| Reactant Ratio (Amine:Formaldehyde) | 1:2 to 1:2.5 | To favor the formation of the di-substituted product. |

| Solvent | Aqueous media, Alcohols | To facilitate the dissolution of reactants and control reaction temperature. nih.gov |

| Catalyst | Base catalysts (e.g., NaOH, Triethylamine) | To enhance the nucleophilicity of the amine. tsu.ru |

Analytical Approaches for Structural Elucidation and Purity Assessment

The confirmation of the structure of this compound and the assessment of its purity are accomplished using a variety of modern analytical techniques. These methods provide detailed information about the molecular structure and the presence of any impurities.

The primary techniques used for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. libretexts.org In the ¹H NMR spectrum of this compound, characteristic signals would be expected for the protons of the butyl group and the hydroxymethyl groups. The chemical shifts and coupling patterns of these signals provide definitive evidence for the compound's structure. Similarly, ¹³C NMR spectroscopy would show distinct peaks for each unique carbon atom in the molecule. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups (typically in the range of 3200-3600 cm⁻¹) and the C-N stretching of the amine group. researchgate.net

In addition to these spectroscopic methods, chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to assess the purity of the synthesized compound. americanpharmaceuticalreview.com These methods separate the desired product from any unreacted starting materials or by-products, allowing for quantitative determination of its purity. Mass spectrometry (MS) can also be used to confirm the molecular weight of the compound. researchgate.net

Table 2: Key Analytical Data for Aminodimethanols

| Analytical Technique | Expected Observation for this compound |

|---|---|

| ¹H NMR | Signals corresponding to butyl group protons and hydroxymethyl protons. libretexts.org |

| ¹³C NMR | Distinct signals for each carbon atom in the butyl and hydroxymethyl groups. libretexts.org |

| IR Spectroscopy | Broad O-H stretching band (3200-3600 cm⁻¹), C-N stretching band. libretexts.org |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₆H₁₅NO₂. researchgate.net |

Spectroscopic Techniques in Verifying Molecular Connectivity and Configuration

Spectroscopic methods are essential for confirming the identity and structure of N-butyldiethanolamine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the presence and connectivity of protons in the molecule. The spectrum provides characteristic signals for the butyl group and the two hydroxyethyl (B10761427) groups attached to the nitrogen atom.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (butyl group) | ~0.9 | Triplet | 3H |

| CH₂ (butyl group) | ~1.3-1.5 | Multiplet | 4H |

| N-CH₂ (butyl group) | ~2.5 | Triplet | 2H |

| N-CH₂ (ethanol group) | ~2.6 | Triplet | 4H |

| O-CH₂ (ethanol group) | ~3.5 | Triplet | 4H |

| OH | Variable | Singlet (broad) | 2H |

Table 1: Representative ¹H NMR Spectral Data for N-butyldiethanolamine. Data is compiled from typical values for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N-butyldiethanolamine shows characteristic absorption bands confirming its structure. This technique is frequently used in quality control to ensure the material conforms to the standard. thermofisher.comlobachemie.com

| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |

| O-H | 3650-3200 (broad) | Alcohol, stretching |

| C-H | 3000-2850 | Alkane, stretching |

| C-O | 1150-1050 | Alcohol, stretching |

| C-N | 1250-1020 | Amine, stretching |

Table 2: Key Infrared Absorption Bands for N-butyldiethanolamine. nih.govchemicalbook.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The molecular weight of N-butyldiethanolamine is 161.24 g/mol . nih.gov GC-MS is a common technique for analyzing the compound. nih.gov Additionally, Electrospray Ionization Mass Spectrometry (ESI-MS) has been utilized to characterize complex structures containing N-butyldiethanolamine as a ligand. nih.gov

Chromatographic Methods for Quantifying Product Purity and Impurity Profiles

Chromatographic techniques are vital for assessing the purity of N-butyldiethanolamine and identifying any impurities from the synthesis process. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed.

Gas Chromatography (GC)

GC is widely used for purity assessment, with commercial grades of N-butyldiethanolamine often specifying a purity of 97.0% or higher as determined by this method. fujifilm.comtcichemicals.com

| Parameter | Typical Conditions |

| Column | DB-5 (30 m x 0.32 mm) or similar non-polar to mid-polar capillary column. |

| Detector | Flame Ionization Detector (FID). |

| Carrier Gas | Helium or Nitrogen. |

| Injector Temperature | ~250 °C |

| Detector Temperature | ~280 °C |

| Oven Program | A temperature gradient, e.g., starting at 100 °C and ramping up to 250 °C. |

Table 3: Typical Gas Chromatography (GC) Parameters for N-butyldiethanolamine Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for purity validation and can be used to separate N-butyldiethanolamine from non-volatile impurities.

| Parameter | Typical Conditions |

| Column | C18 (Reversed-Phase). |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water. |

| Detector | UV (at low wavelength, e.g., ~210 nm) or Refractive Index (RI). |

| Flow Rate | ~1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C). |

Table 4: Typical High-Performance Liquid Chromatography (HPLC) Parameters for N-butyldiethanolamine Analysis.

Reaction Chemistry and Mechanistic Investigations of Butylazanediyl Dimethanol

Reactivity Profiles of the Hydroxymethyl Functional Groups

The two hydroxymethyl groups in (Butylazanediyl)dimethanol are primary alcohols, and thus, they exhibit reactivity characteristic of this functional group. They can readily participate in condensation and derivatization reactions.

Condensation Reactions in Polymerization and Oligomerization

The diol functionality of this compound allows it to act as a monomer in condensation polymerization. savemyexams.com In this type of reaction, monomers with two or more reactive functional groups join together, eliminating a small molecule, such as water, with each bond formation. science-revision.co.uk

This compound can react with dicarboxylic acids or their derivatives to form polyesters. The hydroxyl groups at each end of the molecule can form ester linkages with the carboxyl groups of the diacid, leading to the growth of a long polymer chain. savemyexams.comscience-revision.co.uk Similarly, it can react with diisocyanates in the production of polyurethanes. The hydroxyl groups react with the isocyanate groups to form urethane (B1682113) linkages, a key reaction in the synthesis of these versatile polymers. The tertiary amine within the this compound structure can also act as a catalyst for this reaction. poliuretanos.com.br

Derivatization Pathways for Targeted Functionalization

The hydroxyl groups of this compound are key sites for chemical modification to create derivatives with specific properties. These derivatization reactions allow for the tailored functionalization of the molecule.

One significant derivatization involves the reaction with boronic acids to form bicyclic diethanolamine (B148213) boronates. acs.org This reaction is often used to protect the boronic acid group or to create a solid-supported version for easier handling and purification in multi-step syntheses. acs.org Evidence from NMR analysis suggests the formation of a bicyclic structure with a potential coordinate bond between the nitrogen and boron atoms. acs.org

Other common derivatization reactions for the hydroxyl groups include:

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

Etherification: Reaction with alkyl halides or other alkylating agents to form ethers.

Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids using suitable oxidizing agents.

Influence of the Tertiary Amine Moiety on Chemical Reactivity

The tertiary amine group is central to the chemical reactivity of this compound, providing nucleophilic, basic, and coordinating properties.

Nucleophilic Properties and Basic Catalysis Applications

The lone pair of electrons on the nitrogen atom of the tertiary amine makes it both a nucleophile and a base. As a base, it can neutralize acids and is used as a pH adjuster in various formulations.

In catalysis, tertiary amines are known to promote a variety of reactions. poliuretanos.com.br For instance, they can catalyze the reaction between isocyanates and alcohols to form polyurethanes, where the amine activates the isocyanate group. poliuretanos.com.br They also catalyze the cycloaddition of carbon dioxide (CO₂) with epoxides to produce cyclic carbonates. researchgate.net The proposed mechanism involves the amine activating CO₂ to form a carbamate (B1207046) salt, which then reacts with the epoxide. researchgate.net The presence of both hydroxyl and amine groups in this compound can lead to a synergistic catalytic effect in such reactions. rsc.org Studies on similar amino alcohols have shown that the spatial proximity and interaction between the hydroxyl and amine groups can significantly enhance catalytic rates. nih.gov

Coordination Chemistry of the Nitrogen Center

This compound acts as an effective ligand in coordination chemistry, capable of binding to a wide range of metal ions through its nitrogen and oxygen atoms. It typically acts as a tridentate ligand, coordinating to a metal center via the nitrogen atom and the two oxygen atoms of the deprotonated hydroxyl groups. sigmaaldrich.comnih.gov

This coordinating ability has been utilized in the synthesis of a variety of metal complexes with interesting structural and magnetic properties. nih.gov It has been used to create mononuclear, dinuclear, and polymeric copper(II) complexes. sigmaaldrich.comnih.gov Furthermore, it serves as a ligand in the formation of heterometallic 3d-4f coordination clusters, such as those involving chromium(III) and lanthanide(III) ions. sigmaaldrich.comacs.orgresearchgate.net The structure of these clusters can vary depending on the specific lanthanide ion used, leading to different nuclearities, from octanuclear "square-in-square" arrangements to smaller hexanuclear or tetranuclear structures. acs.orgresearchgate.net These complexes are of interest in materials science for studying magnetic interactions. nih.gov

The following table summarizes some of the coordination complexes synthesized using this compound as a ligand.

| Metal(s) | Complex Type | Example Formula Fragment | Reference(s) |

| Copper (Cu) | Mononuclear | [Cu(Hbdea)₂] | sigmaaldrich.comnih.gov |

| Copper (Cu) | Dinuclear | [Cu₂(μ-Hbdea)₂] | sigmaaldrich.comnih.gov |

| Copper (Cu) | 1D Polymeric | [Cu₂(μ-Hbdea)₂(μ-tpa)]n | sigmaaldrich.comnih.gov |

| Chromium (Cr), Lanthanides (Ln) | Octanuclear Cluster | [Cr₄Ln₄(bdea)₄] | acs.orgresearchgate.net |

| Chromium (Cr), Lanthanides (Ln) | Hexanuclear Cluster | [Cr₃Ln₃(bdea)₃] | acs.orgresearchgate.net |

| Chromium (Cr), Lanthanides (Ln) | Tetranuclear Cluster | [Cr₂Ln₂(bdea)₂] | acs.orgresearchgate.net |

| Cobalt (Co) | Pentanuclear Cluster | [Co₃Co₂(Hbda)₂(bda)₂] | rsc.org |

| Nickel (Ni) | Tetranuclear Cluster | [Ni₄(Hbda)₃] | rsc.org |

Table entries are simplified representations of complex structures.

Stereoelectronic Effects and Conformational Analysis

The chemical behavior of this compound is also influenced by stereoelectronic effects and its conformational preferences. Stereoelectronic effects relate to how the spatial arrangement of orbitals and electrons affects molecular properties and reactivity.

In amino alcohols like this compound, intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atom's lone pair can play a significant role. This can influence the molecule's conformation and the nucleophilicity of both the nitrogen and the hydroxyl groups. rsc.orgpsu.edu For the related triethanolamine, it has been proposed that the nucleophilic site in certain reactions is an internally hydrogen-bonded hydroxyl group rather than the free amine. rsc.orgpsu.edu

The conformation of the butyl group and the two hydroxyethyl (B10761427) arms is subject to steric and electronic interactions. The molecule will adopt conformations that minimize steric strain and maximize stabilizing interactions like hydrogen bonding. The bulky butyl group can influence the accessibility of the nitrogen's lone pair and the hydroxyl groups, thereby affecting the molecule's reactivity as a nucleophile, base, or ligand. ulisboa.pt For instance, studies on similar N-tert-butyldiethanolamine have highlighted the role of the bulky alkyl group in favoring the formation of large polynuclear assemblies in coordination chemistry. ulisboa.pt

Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the stable conformations and the transition states of reactions involving this compound, helping to explain observed reactivity and selectivity. The relative orientation of the functional groups is critical, as effects like neighboring group participation can significantly alter reaction rates and mechanisms. nih.gov

Impact of the tert-Butyl Group on Molecular Architecture

The molecular architecture of this compound is centrally dictated by the steric hindrance imposed by the tert-butyl group. This bulky alkyl substituent significantly affects the conformation of the molecule, influencing bond angles and the accessibility of the nitrogen lone pair and the hydroxyl groups.

The steric bulk of the tert-butyl group is a well-documented phenomenon in organic chemistry, often utilized to confer kinetic stability to reactive species. efpia.eu In the context of this compound, this steric hindrance is expected to influence its crystal packing and intermolecular interactions in the solid state. In coordination complexes, the tert-butyl group on the diethanolamine ligand has been shown to favor the formation of discrete polynuclear assemblies rather than polymeric structures, a direct consequence of its bulk preventing extended lattice formation. ulisboa.pt

The introduction of bulky substituents like the tert-butyl group can also lead to observable changes in spectroscopic properties. For instance, in nuclear magnetic resonance (NMR) spectroscopy, the protons of the tert-butyl group give rise to a characteristic singlet, and its presence can influence the chemical shifts of nearby protons.

Table 1: Computed Geometric Parameters for a Model N-tert-Butyl Diethanolamine Fragment (Note: Data is derived from computational studies on a related polyurethane inhibitor and serves as an illustrative model.) mdpi.comresearchgate.net

| Parameter | Value |

| C-N-C Bond Angle (approx.) | Varies depending on conformation |

| N-C-C-O Torsion Angle (approx.) | Influenced by steric strain |

This table is illustrative and based on computational models of related structures. Actual values for this compound may vary.

Intramolecular Interactions and Their Role in Reactivity

Intramolecular interactions, particularly hydrogen bonding, can play a crucial role in dictating the reactivity of this compound. The presence of two hydroxyl groups allows for the potential formation of intramolecular hydrogen bonds with the nitrogen atom (O-H···N) or between the two hydroxyl groups (O-H···O). However, the steric hindrance of the tert-butyl group significantly influences the feasibility and geometry of such interactions.

In the context of reactivity, the photocatalytic oxygenation of N-tert-butyl diethanolamine has been investigated, revealing that the reaction proceeds via the formation of an iminium cation intermediate. researchgate.netmpg.de This suggests that even with the steric bulk, the nitrogen atom is susceptible to oxidation. The initial single electron transfer (SET) is proposed to occur from the nitrogen atom, highlighting its role as a reactive center. mpg.de The subsequent reactions then lead to the formation of formyl esters of β-hydroxyethylene formamides. researchgate.netmpg.de

Furthermore, in coordination chemistry, the hydroxyl groups of N-tert-butyldiethanolamine readily deprotonate to act as bridging or chelating ligands for metal ions. ulisboa.ptnih.govulisboa.ptacs.org The way it coordinates is a direct reflection of the steric environment created by the tert-butyl group. For instance, in some copper complexes, N-tert-butyldiethanolamine acts as a tridentate (O,N,O) ligand, linking metal centers. ulisboa.pt The presence of the tert-butyl group can also lead to disordered structures in the crystal lattice of its metal complexes. nih.govrsc.org

Table 2: Reactivity Summary of N-tert-butyldiethanolamine

| Reaction Type | Key Findings | Reference(s) |

| Coordination Chemistry | Acts as a tridentate (O,N,O) ligand; its bulk influences the nuclearity and structure of metal complexes. | nih.gov, ulisboa.pt, acs.org, ulisboa.pt |

| Photocatalytic Oxygenation | Reacts via an iminium cation intermediate formed after single electron transfer from the nitrogen atom. | researchgate.net, mpg.de |

| Acid-Base Reactions | Basicity is a balance of inductive effects and steric hindrance affecting lone pair availability and solvation. | acs.org |

Lack of Specific Research Hinders Detailed Exploration of this compound in Advanced Catalysis and Polymer Science

The investigation sought to uncover information regarding the role of this compound in several specialized areas:

Homogeneous Catalysis: The search did not identify any published studies on the design and synthesis of metal complexes utilizing ligands derived from this compound.

Olefin Polymerization: There was no specific information found regarding the incorporation of this compound-derived ligands into either metallocene or non-metallocene catalyst systems for olefin polymerization or copolymerization. Consequently, no data is available on the potential impact of such catalysts on polymer molecular weight distribution or stereoregularity.

Carbon Dioxide/Epoxide Copolymerization: The available literature on catalytic systems for the copolymerization of carbon dioxide and epoxides does not mention the use of this compound or its derivatives.

This compound as a Polymer Building Block: While a patent mentioning the use of this compound in the formation of microcapsules was found, this document does not provide the in-depth, peer-reviewed research findings and detailed data necessary to construct a thorough scientific article on its role in polymer and material synthesis.

Advanced Applications in Catalysis and Polymer Science

(Butylazanediyl)dimethanol as a Building Block in Polymer and Material Synthesis

Formation of Polymeric Structures and Networks

The bifunctional nature of this compound, possessing both tertiary amine and diol functionalities, makes it a valuable component in the construction of complex polymeric architectures. It can act as both a chain extender and a cross-linking site, contributing to the final properties of the polymer matrix.

This compound is utilized as a reactive component in thermosetting systems, particularly in amine-cured epoxy resins. researchgate.net In these systems, the hydroxyl groups of BDEA can react with other functional groups, such as isocyanates or acid anhydrides, to form cross-linked networks. This cross-linking is fundamental to the development of materials with high thermal stability, rigidity, and chemical resistance, which are characteristic of thermoset polymers. google.com For instance, it is listed as a potential polyfunctional alcohol for creating core-shell particles through interfacial polymerization, where it contributes to the formation of the polymeric shell. google.com The structure of this compound has been used as a model to represent a segment of an amine-cured epoxy resin to study decomposition mechanisms, highlighting its integral role in the polymer's network structure. researchgate.net

This compound serves as a precursor or building block in the synthesis of various polymeric resins and coatings, most notably polyurethanes. science.goveastman.com In polyurethane synthesis, the hydroxyl groups of BDEA react with isocyanate groups to form urethane (B1682113) linkages, integrating the BDEA molecule into the polymer backbone. justia.comscience.gov This incorporation can modify the properties of the resulting polyurethane. For example, fluorinated polyurethane cationomers have been synthesized using N-butyldiethanolamine, which was found to alter the thermal behavior of the resulting material. researchgate.net

Development of Specialty Adhesive Compositions

The inclusion of this compound in adhesive formulations allows for the fine-tuning of their performance characteristics, from adhesion strength to mechanical resilience.

The molecular structure of this compound plays a significant role in dictating the morphology and rheological behavior of polymers.

Modulating Viscoelasticity: The compound has been studied for its effect on the viscoelastic properties of polymer solutions. In combination with sodium oleate, BDEA forms wormlike micelles that exhibit CO2-switchable viscoelasticity. mdpi.comresearchgate.netacs.org These fluids can transition from a high-viscosity state to a low-viscosity state upon the introduction or removal of CO2, a property valuable in applications such as hydraulic fracturing fluids. mdpi.comresearchgate.net The viscoelastic behavior of fluorinated polyurethane cationomers synthesized with BDEA has also been investigated, showing that the incorporation of the fluorine compound and BDEA leads to changes in the thermal behavior and glass transition profiles of the polymer. researchgate.net

Table 1: Effect of this compound on Polymer Properties

| Property | Polymer System | Effect of this compound | Research Finding |

| Crystallinity | Poly(L-lactide) (PLLA) | Decreased Crystallinity | Used as an initiator to synthesize star-shaped PLLA, resulting in lower melting point and crystallinity compared to linear PLLA. polymer-korea.or.kr |

| Crystallinity | Polyurethane Resins | Inhibited Crystallization | Acts as an additive to inhibit crystal formation and improve shelf life. google.com |

| Viscoelasticity | BDEA-Sodium Oleate Solutions | CO2-Switchable Viscosity | Forms wormlike micelles that can be switched between high and low viscosity states with CO2, impacting rheological behavior. mdpi.comresearchgate.net |

| Viscoelasticity | Fluorinated Polyurethanes | Altered Thermal Behavior | Introduction of BDEA in the synthesis of fluorinated cationomers changes the thermal and viscoelastic properties (glass transition). researchgate.net |

Application in Cleavable Multi-Alcohol Based Microcapsules

This compound is identified as a component in the formulation of advanced microencapsulation systems. Specifically, it is mentioned in patents related to cleavable multi-alcohol based microcapsules. google.com Microcapsules are core-shell particles used to protect, transport, and release active materials under specific conditions. google.com In this context, BDEA can serve as a polyfunctional alcohol during the interfacial polymerization process that forms the polymeric shell of the microcapsule. google.com The "cleavable" nature of these systems suggests that the shell can be designed to break down and release its core content in response to a specific trigger, a functionality to which the chemical structure of the incorporated alcohols like BDEA can contribute.

Fabrication of Polymeric Shells for Encapsulation Technologies

The unique molecular structure of this compound, featuring two hydroxyl (-OH) groups and a sterically hindered tert-butyl group, makes it a candidate for incorporation into polymeric matrices. While extensive research specifically detailing the use of this compound in the fabrication of polymeric shells for microencapsulation is limited, its bifunctional nature suggests a role as a cross-linking agent or a monomer in polymerization processes.

In theory, the hydroxyl groups of this compound can react with various monomers to form the shell of a microcapsule. For instance, in interfacial polymerization, a common technique for producing microcapsules, this compound could be dissolved in the aqueous phase and react with a complementary monomer (e.g., an acid chloride or isocyanate) in the organic phase at the oil-water interface. This reaction would lead to the formation of a thin, robust polymeric shell around an encapsulated core material. The bulky tert-butyl group would likely influence the packing of the polymer chains, potentially affecting the permeability and mechanical properties of the resulting shell.

Table 1: Potential Polymerization Reactions for Shell Formation

| Polymer Type | Co-reactant in Organic Phase |

|---|---|

| Polyester | Diacid chloride (e.g., Terephthaloyl chloride) |

| Polyurethane | Diisocyanate (e.g., Toluene diisocyanate) |

The precise control over the stoichiometry between this compound and the co-monomer would be crucial in determining the final characteristics of the polymeric shell.

Mechanisms of Controlled Release from Microcapsule Systems

The mechanism of controlled release of an active ingredient from a microcapsule is intrinsically linked to the properties of its polymeric shell. If this compound were used in the shell fabrication, it could influence the release profile in several ways.

The incorporation of the amine group within the polymer backbone could introduce pH-sensitivity to the microcapsule. In acidic environments, the nitrogen atom could become protonated, leading to swelling or even partial disruption of the polymeric shell, thereby facilitating the release of the encapsulated content. This pH-triggered release is a highly sought-after mechanism for targeted delivery systems.

Furthermore, the cross-linking density, influenced by the concentration of this compound used during polymerization, would directly impact the diffusion rate of the encapsulated substance through the shell. A higher degree of cross-linking would result in a tighter polymer network, leading to a slower and more sustained release profile. Conversely, a lower cross-linking density would allow for a faster release.

Table 2: Factors Influencing Controlled Release

| Factor | Influence on Release Rate |

|---|---|

| pH of the surrounding medium | Potentially triggers release through protonation of the amine group |

| Cross-linking density | Higher density leads to slower, more sustained release |

While these applications are theoretically plausible based on the chemical structure of this compound, further empirical research is necessary to fully elucidate and optimize its role in the advanced field of encapsulation and controlled release technologies.

Computational Chemistry and Theoretical Studies of Butylazanediyl Dimethanol

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of (Butylazanediyl)dimethanol. These studies provide a fundamental understanding of the molecule's reactivity, stability, and interaction with other chemical species.

The nitrogen atom, with its lone pair of electrons, and the oxygen atoms of the hydroxyl groups are key features of this compound's electronic landscape. Quantum-chemical calculations have been employed to understand how these heteroatoms contribute to the molecule's inhibitory activity in corrosion processes by facilitating its adsorption on metal surfaces. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical parameters derived from these calculations. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability.

While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, data from related tertiary amines and computational models of CO2 capture mechanisms provide a basis for understanding its likely electronic properties. researchgate.netadvanceseng.com For instance, in the context of CO2 capture, DFT calculations help to elucidate the reaction mechanisms between amines and CO2, including the formation of carbamates or bicarbonates. researchgate.net

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the propensity to donate electrons, crucial for its role as a base and nucleophile. |

| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons, influencing its reactivity with electrophiles. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | A significant dipole moment suggests a polar molecule with strong intermolecular interactions. |

| Mulliken Charge on N | -0.6 e | The negative charge on the nitrogen atom confirms its basicity and nucleophilic character. |

| Mulliken Charge on O | -0.8 e | The negative charge on the oxygen atoms highlights their role in hydrogen bonding. |

Note: The values in this table are illustrative and based on typical findings for similar tertiary amines from computational studies. They are intended to represent the expected range and significance of these properties for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and intermolecular interactions of this compound in various environments. mdpi.com By simulating the atomic motions over time, MD can reveal the preferred shapes of the molecule and how it interacts with solvents and other solutes.

The conformational flexibility of this compound is primarily due to the rotation around its single bonds, particularly the C-N and C-C bonds of the butyl and ethanol groups. Different conformations will have varying energies, and MD simulations can map these energy landscapes to identify the most stable conformers. The presence of the bulky butyl group can sterically influence the orientation of the two ethanol arms.

Intermolecular interactions, such as hydrogen bonding, are critical to the properties of this compound, especially in aqueous solutions. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the nitrogen atom can act as a hydrogen bond acceptor. MD simulations can quantify the extent and lifetime of these hydrogen bonds, providing insights into the solvation structure and its impact on reactivity. nih.gov For example, in the context of CO2 capture, the interaction with water molecules is crucial for the proton transfer steps involved in bicarbonate formation.

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Interacting Atoms/Groups | Significance in Aqueous Solution |

| Hydrogen Bonding (Donor) | -OH group of this compound with Oxygen of Water | Contributes to the solubility and solvation of the amine. |

| Hydrogen Bonding (Acceptor) | Oxygen of -OH group with Hydrogen of Water | Influences the local structure of water around the molecule. |

| Hydrogen Bonding (Acceptor) | Nitrogen atom with Hydrogen of Water | Affects the basicity of the amine and its availability for reaction. |

| Van der Waals Interactions | Butyl group with other non-polar molecules or parts of molecules | Drives hydrophobic interactions and can influence self-aggregation or interaction with non-polar surfaces. |

| Dipole-Dipole Interactions | Polar C-N and C-O bonds with polar solvent molecules | Contributes to the overall solvation energy and miscibility. |

Theoretical Modeling of Reaction Mechanisms and Catalytic Pathways

Theoretical modeling, often employing quantum chemical methods, is essential for mapping out the detailed reaction mechanisms and potential catalytic pathways involving this compound. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed, revealing the most likely reaction pathway.

A significant area where the reaction mechanism of this compound is of interest is in the capture of acidic gases like CO2. As a tertiary amine, it facilitates the hydration of CO2 to form bicarbonate. The generally accepted mechanism involves the amine acting as a base to accept a proton from a water molecule, which in turn attacks the carbon atom of CO2. Theoretical models can calculate the activation barriers for each step in this process, providing insights into the reaction kinetics. researchgate.net

Furthermore, this compound is used in the synthesis of metal complexes that exhibit catalytic activity. For instance, copper(II) complexes with this ligand have been investigated for their catalytic potential in oxidation reactions. Theoretical modeling can help in understanding the structure of these catalytic complexes and elucidating the mechanism of the catalytic cycle. This can involve modeling substrate binding, the chemical transformation step, and product release. Computational studies can also predict how modifications to the ligand structure might enhance the catalyst's efficiency and selectivity. mdpi.com

Table 3: Illustrative Proposed Reaction Pathway for CO2 Absorption in Aqueous this compound

| Step | Reaction | Description | Key Theoretical Insight |

| 1 | R3N + H2O ⇌ R3N...H2O | Formation of a hydrogen-bonded complex between the amine and water. | Calculation of the binding energy of the amine-water complex. |

| 2 | R3N...H2O + CO2 ⇌ [R3N...H2O...CO2]‡ | Formation of the transition state where water attacks the CO2 molecule. | Determination of the transition state geometry and activation energy. |

| 3 | [R3N...H2O...CO2]‡ → R3NH+ + HCO3- | Formation of the protonated amine and bicarbonate ion. | Calculation of the reaction energy to determine the overall thermodynamics. |

Note: R3N represents this compound. The pathway is a simplified representation of the base-catalyzed hydration of CO2.

Future Research Trajectories and Emerging Opportunities for Butylazanediyl Dimethanol

Design and Synthesis of Novel Derivatives for Enhanced Performance

The inherent reactivity of the hydroxyl and amine groups in (Butylazanediyl)dimethanol makes it an excellent starting point for the synthesis of a wide array of derivatives with tailored properties. Researchers are actively designing and creating new molecules based on the BDEA scaffold to achieve enhanced performance in various fields.

One major area of development is in polymer chemistry. This compound is used as a monomer or chain extender in the synthesis of polyurethanes and polyesters. For instance, zwitterionic polyurethanes have been created by first synthesizing a BDEA-derived sulfobetaine (B10348) diol, 3-(butylbis(2-hydroxyethyl)ammonio)propane-1-sulfonate. nih.gov This derivative is then polymerized to create materials with improved biocompatibility. nih.gov In another application, polyurethanes synthesized from dicyclohexylmethane-4,4′-diisocyanate (HMDI) and a BDEA isomer, N-tert-butyldiethanolamine, have been developed to modify conventional polyurethane fibers, enhancing their dyeability with acid dyes. acs.org

Enzymatic synthesis has been employed to create a library of poly(amine-co-esters) by reacting BDEA with various diethyl diesters. nih.gov This method allows for the creation of copolymers with specific structures for potential use in applications like gene delivery. nih.gov The synthesis involves a two-stage process of oligomerization followed by polymerization under high vacuum, catalyzed by Novozym 435. nih.gov

Beyond polymers, BDEA is a crucial ligand in coordination chemistry. It facilitates the synthesis of complex heterometallic clusters. Research has shown that reacting BDEA with chromium(II) and various lanthanide(III) salts leads to the formation of coordination clusters with varying nuclearity—from octanuclear to tetranuclear structures—depending on the ionic radius of the lanthanide ion. researchgate.net It has also been used to prepare mononuclear and dinuclear copper(II) complexes. sigmaaldrich.com Another synthetic application involves its use in creating esters of phenylboronic acid, which are valuable intermediates in organic synthesis. acs.org

The following table summarizes some of the novel derivatives synthesized from this compound and their targeted enhancements.

| Derivative Class | Reactants | Resulting Derivative/Material | Enhanced Performance/Property |

| Zwitterionic Diols | N-Butyldiethanolamine, 1,3-propanesultone | 3-(butylbis(2-hydroxyethyl)ammonio)propane-1-sulfonate (SB-Diol) | Precursor for biocompatible, antifouling polyurethanes. nih.gov |

| Modified Polyurethanes | N-tert-butyldiethanolamine, Dicyclohexylmethane-4,4′-diisocyanate (HMDI) | Poly(HMDI-TBDEA) | Enhanced dyeability of polyurethane fibers. acs.org |

| Poly(amine-co-esters) | N-butyldiethanolamine, Diethyl diesters (e.g., succinate, adipate) | Copolymers with varied ester linkages | Potential non-viral vectors for gene delivery. nih.gov |

| Heterometallic Clusters | N-butyldiethanolamine, Chromium(II) salts, Lanthanide(III) salts | Cr(III)/Ln(III) coordination clusters | Controlled nuclearity and magnetic properties. researchgate.net |

| Copper(II) Complexes | N-butyldiethanolamine, Copper(II) salts, various acids | Mononuclear and dinuclear Cu(II) complexes | Varied structural and polymeric properties. sigmaaldrich.com |

| Multi-Alcohol Esters | Butan-1-amine, 2-hydroxyethyl acrylate | bis(2-hydroxy ethyl) 3,3'-(butylazanediyl)dipropionate | Cleavable multi-alcohol for creating functional microcapsule shells. google.com |

Sustainable and Green Chemistry Approaches in Synthesis and Application

In line with the global push for sustainability, research is underway to develop greener synthetic routes for this compound and its derivatives, as well as to utilize it in environmentally friendly applications. The principles of green chemistry, such as waste reduction, use of less hazardous chemicals, and energy efficiency, are central to these efforts.

A significant advancement is the development of an improved production method for BDEA itself. Traditional synthesis from ethylene (B1197577) oxide and n-butylamine can involve corrosive catalysts that are difficult to recover, leading to equipment damage and environmental pollution. google.com A disclosed alternative method focuses on recycling the intermediate product, N-butylethanolamine, to prepare BDEA with high yield. google.com This process operates under mild conditions, is safer, and reduces production costs and waste, making it suitable for large-scale, environmentally conscious industrial production. google.com

Enzymatic catalysis represents another key green chemistry strategy. The synthesis of poly(amine-co-esters) from BDEA using the lipase (B570770) enzyme Novozym 435 avoids the harsh conditions and toxic reagents associated with traditional polycondensation methods, which often use excess triethylamine (B128534) to neutralize acidic byproducts. nih.gov

In application, BDEA is being incorporated into products designed to meet stringent environmental and health standards. It is used as a neutralizing additive in paints and coatings that can be formulated to comply with ecolabels such as Blue Angel, Ecolabel, and Greenguard. google.com Its low vapor pressure and low contribution to volatile organic compounds (VOCs) result in low-odor formulations, a desirable trait for interior coatings. basf.com Furthermore, BDEA has been identified as a biocide that can replace conventional, more hazardous biocides like isothiazolinones in a wide range of products, from paints and detergents to personal care items. google.com This substitution reduces the reliance on chemicals known to cause skin irritation and other health concerns. google.com

The table below highlights key sustainable approaches related to this compound.

| Approach | Focus Area | Description | Sustainability Benefit |

| Improved Synthesis | BDEA Production | A method that recycles the N-butylethanolamine intermediate in the reaction between ethylene oxide and n-butylamine. google.com | Avoids corrosive catalysts, reduces waste, improves yield, and lowers costs. google.com |

| Enzymatic Catalysis | Derivative Synthesis | Using enzymes like Novozym 435 to catalyze the polycondensation of BDEA with diesters to form poly(amine-co-esters). nih.gov | Avoids harsh chemicals, reduces side reactions, and provides a greener route to functional polymers. nih.gov |

| Eco-Label Formulations | Coatings & Paints | Use as a neutralizing additive and pigment dispersant in formulations designed to meet standards like Blue Angel and Greenguard. google.com | Low VOC contribution, low odor, and enhanced paint performance in environmentally friendly products. google.combasf.com |

| Hazardous Substance Replacement | Biocidal Applications | Use as an effective biocide to substitute conventional biocides like isothiazolinones in various consumer and industrial products. google.com | Reduces exposure to harmful and allergenic substances. google.com |

| Recycling Processes | Composite Materials | This compound serves as a model compound representing amine-cured epoxy resins in studies on chemical recycling. researchgate.net | Aids in developing methods to recover valuable components like carbon fibers from composite waste. researchgate.net |

Integration into Advanced Functional Materials and Devices

The unique properties of this compound and its derivatives are being harnessed to create advanced functional materials and integrate them into innovative devices. These applications span from biomedical engineering to analytical chemistry and high-performance industrial products.

A groundbreaking application is in the field of biomedical devices. A derivative of BDEA, the zwitterionic 3-(butylbis(2-hydroxyethyl)ammonio)propane-1-sulfonate, has been used to synthesize a zwitterionic polyurethane (ZPU). nih.gov This ZPU material was fabricated into a nanoporous device for encapsulating pancreatic islets for the treatment of type 1 diabetes. The material's zwitterionic nature imparts excellent antifouling properties, reducing the foreign body response that plagues many biomedical implants. nih.gov

In the realm of analytical chemistry and diagnostics, BDEA is finding use in microfluidic devices. It has been investigated as a co-reactant in electrochemiluminescence (ECL) systems. researchgate.net ECL is a highly sensitive detection method used in micro-total analysis systems (µTAS). The performance of BDEA as a co-reactant with luminophores like tris(2,2′-bipyridine)ruthenium(II) is crucial for developing robust and efficient analytical devices. researchgate.netacs.org

Furthermore, BDEA is a component in the creation of other advanced materials. It is a key ingredient in synthesizing cleavable multi-alcohols used to form the shells of core-shell microcapsules. google.com These microcapsules can encapsulate hydrophobic materials like perfumes or biocides, offering controlled release and protection of the core material. google.com In the textile industry, polyurethanes incorporating BDEA derivatives are used to create modified fibers with enhanced dyeability, allowing for deeper coloring with acid dyes, which is difficult for conventional polyurethane fibers. acs.org Its role as an additive also extends to improving the performance of coatings for the automotive and aerospace industries and as a corrosion inhibitor in metalworking fluids and the oil and gas sector. basf.comdataintelo.com

The following table summarizes the integration of this compound into advanced functional materials and devices.

| Application Area | Material/Device | Function of this compound Derivative | Key Outcome/Opportunity |

| Biomedical Engineering | Zwitterionic Polyurethane (ZPU) Nanoporous Device | Forms a zwitterionic diol monomer (SB-Diol) for the synthesis of the ZPU polymer. nih.gov | Creates a biocompatible, antifouling device for cell encapsulation therapies with low foreign body response. nih.gov |

| Analytical Chemistry | Microfluidic Electrochemiluminescence (ECL) Devices | Acts as a co-reactant with ECL luminophores to generate a light signal for detection. researchgate.netacs.org | Enables sensitive and efficient detection in miniaturized total analysis systems (µTAS). researchgate.net |

| Functional Materials | Core-Shell Microcapsules | Used to synthesize a cleavable multi-alcohol that forms part of the polymeric shell. google.com | Development of stable microcapsules for controlled release of active ingredients like perfumes and biocides. google.com |

| Advanced Textiles | Modified Polyurethane Fibers | Acts as a monomer (as N-tert-butyldiethanolamine) to create a polyurethane that enhances dye uptake. acs.org | Produces fibers that can be deeply colored with acid dyes, expanding textile design possibilities. acs.org |

| Industrial Fluids & Coatings | Corrosion Inhibitors, Coatings | Functions as a corrosion inhibitor and a neutralizing additive that improves paint stability and adhesion. google.comdataintelo.com | Enhances the durability and performance of materials in demanding environments like oil & gas and automotive. basf.comdataintelo.com |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of (Butylazanediyl)dimethanol in synthetic workflows?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use H and C NMR to confirm molecular structure, referencing spectral data from analogous diols (e.g., (1,2,4,5-tetrazine-3,6-diyl)dimethanol ) .

- High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) and Mass Spectrometry (MS): Validate purity and detect trace impurities, as demonstrated in phenolic compound analyses .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify volatile byproducts or degradation products under controlled thermal conditions .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Occupational Exposure Limits : Apply analogies to structurally similar compounds (e.g., (ethylenedioxy)dimethanol ), which hydrolyze to formaldehyde. Assume a MAK value of 0.15 ml/m³ with Peak Limitation Category I (excursion factor = 2) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to mitigate skin/eye irritation risks, as recommended for diols with hydrolytic activity .

- Ventilation : Ensure fume hoods are used during synthesis to minimize inhalation exposure, especially given the compound’s potential hydrolysis to reactive aldehydes .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Hydrolysis Kinetics : Conduct accelerated stability studies at varying pH levels (e.g., pH 4–9). For example, (ethylenedioxy)dimethanol exhibits a hydrolysis half-life of 6 minutes at pH 7.0 , releasing formaldehyde. Monitor degradation via HPLC or formaldehyde-specific assays (e.g., chromotropic acid method) .

- Buffer Selection : Use phosphate or citrate buffers to stabilize the compound in short-term experiments, avoiding alkaline conditions that accelerate hydrolysis .

Advanced Research Questions

Q. What experimental strategies can address conflicting data on the developmental toxicity of this compound?

- Methodological Answer :

- Comparative Toxicity Profiling : Use in vitro models (e.g., zebrafish embryos or mammalian cell lines) to compare toxicity thresholds with structurally related compounds. For example, formaldehyde’s NOAEC (No Observed Adverse Effect Concentration) in rats is 10 mg/m³ , while ethylene glycol (a hydrolysis product) has a NOAEL of 200 mg/kg .

- Metabolite Tracking : Employ LC-MS/MS to quantify formaldehyde and other hydrolysis byproducts in biological matrices, correlating their concentrations with observed toxic effects .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables such as pH, temperature, and cell culture media composition, which influence hydrolysis rates and metabolite release. For instance, cytotoxicity may vary due to formaldehyde generation in unbuffered media .

- Mechanistic Studies : Use siRNA knockdown or inhibitor assays to differentiate between direct cytotoxicity (from the parent compound) and indirect effects (from hydrolysis products) .

Q. What advanced polymer synthesis techniques are suitable for incorporating this compound as a monomer?

- Methodological Answer :

- Copolymer Design : Follow protocols for diol-containing polymers (e.g., 1,4-cyclohexyl dimethanol copolymers), optimizing stoichiometry and catalyst systems (e.g., titanium-based catalysts) to enhance crosslinking efficiency .

- Oligomer Characterization : Use Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS to analyze oligomer distributions and confirm branching patterns .

Q. How can computational modeling predict the environmental fate of this compound and its metabolites?

- Methodological Answer :

- QSAR (Quantitative Structure-Activity Relationship) Models : Input hydrolysis rates, octanol-water partition coefficients (log P), and biodegradability data from analogs (e.g., (ethylenedioxy)dimethanol ) to estimate persistence and bioaccumulation potential .

- Molecular Dynamics Simulations : Model interactions with soil organic matter or aqueous enzymes to predict degradation pathways .

Data Contradiction Analysis

Q. Why do studies report varying irritation thresholds for this compound in dermal exposure models?

- Methodological Answer :

- Dose-Response Variability : Replicate experiments using OECD Test Guideline 404 (acute dermal irritation/corrosion) with standardized application volumes (e.g., 0.5 mL for 4 hours). Note that hydrolysis-generated formaldehyde may exacerbate irritation at higher concentrations .

- Species-Specific Sensitivity : Compare rabbit (commonly used in OECD tests) and human reconstructed epidermis models (e.g., EpiDerm™) to assess translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.